molecular formula C7H9BrN2O B12335743 2-Bromo-4-isopropoxypyrimidine CAS No. 1209459-08-4

2-Bromo-4-isopropoxypyrimidine

Cat. No.: B12335743
CAS No.: 1209459-08-4
M. Wt: 217.06 g/mol
InChI Key: ZCUHCBJLQJTBNC-UHFFFAOYSA-N
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Description

2-Bromo-4-isopropoxypyrimidine is a halogenated pyrimidine derivative characterized by a bromine atom at the 2-position and an isopropoxy group at the 4-position of the pyrimidine ring. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the isopropoxy group introduces steric bulk and modulates electronic properties. Its molecular formula is C₇H₉BrN₂O, with a molecular weight of 233.07 g/mol. Limited solubility data are available, but the isopropoxy group likely reduces polarity compared to smaller alkoxy substituents, impacting solubility in polar solvents.

Properties

CAS No.

1209459-08-4

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

2-bromo-4-propan-2-yloxypyrimidine

InChI

InChI=1S/C7H9BrN2O/c1-5(2)11-6-3-4-9-7(8)10-6/h3-5H,1-2H3

InChI Key

ZCUHCBJLQJTBNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=NC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-isopropoxypyrimidine typically involves the bromination of 4-isopropoxypyrimidine. One common method is the reaction of 4-isopropoxypyrimidine with bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for 2-Bromo-4-isopropoxypyrimidine may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-isopropoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are usually carried out in the presence of a base like potassium phosphate.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-Bromo-4-isopropoxypyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.

    Organic Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-isopropoxypyrimidine depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes, such as kinases. The bromine atom and the isopropoxy group play crucial roles in binding to the active site of the enzyme, thereby inhibiting its activity. The compound may interact with various molecular targets and pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2-Bromo-4-isopropoxypyrimidine to other brominated pyrimidines are critical for understanding its reactivity and applications. Below is a comparative analysis with key analogs:

5-Bromo-2-chloro-4-methylpyrimidine (CAS 205672-25-9)

  • Substituents : Bromine (C5), chlorine (C2), methyl (C4).
  • Molecular Weight : 221.47 g/mol.
  • Key Differences :
    • The methyl group at C4 is less sterically demanding than isopropoxy, favoring reactions at C5 or C2.
    • Chlorine at C2 is a better leaving group than bromine, enabling nucleophilic substitution at this position.
  • Applications : Used in the synthesis of kinase inhibitors due to its dual electrophilic sites.

2-Amino-5-bromo-4-methoxypyrimidine (CAS N/A, from )

  • Substituents: Amino (C2), bromine (C5), methoxy (C4).
  • Molecular Weight : 233.06 g/mol.
  • Key Differences: The amino group at C2 enhances hydrogen bonding and solubility in polar solvents compared to bromine. Methoxy at C4 is smaller than isopropoxy, reducing steric hindrance and increasing reactivity in aromatic substitution reactions.
  • Applications: Intermediate in antiviral drug synthesis, leveraging the amino group for further functionalization.

(5-Bromopyrimidin-2-yl)isopropylamine

  • Substituents : Bromine (C5), isopropylamine (C2).
  • Molecular Weight : 230.10 g/mol.
  • Bromine at C5 vs. C2 alters regioselectivity in cross-coupling reactions.

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity Features
2-Bromo-4-isopropoxypyrimidine Br (C2), O-iPr (C4) 233.07 Steric hindrance at C4; Br at C2 for coupling
5-Bromo-2-chloro-4-methylpyrimidine Br (C5), Cl (C2), Me (C4) 221.47 Dual electrophilic sites (C2, C5)
2-Amino-5-bromo-4-methoxypyrimidine NH₂ (C2), Br (C5), OMe (C4) 233.06 Enhanced solubility via H-bonding

Biological Activity

2-Bromo-4-isopropoxypyrimidine (CAS No. 1209459-08-4) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom at the 2-position and an isopropoxy group at the 4-position of the pyrimidine ring, which significantly influences its chemical properties and biological interactions.

The synthesis of 2-Bromo-4-isopropoxypyrimidine typically involves the bromination of 4-isopropoxypyrimidine using bromine in solvents like acetic acid or dichloromethane. The reaction conditions are crucial for ensuring high yields and purity, often conducted at room temperature or slightly elevated temperatures.

PropertyValue
Molecular FormulaC₈H₁₀BrN₃O
Molecular Weight232.08 g/mol
AppearanceWhite to light yellow solid
SolubilityModerately soluble in polar organic solvents

The biological activity of 2-Bromo-4-isopropoxypyrimidine primarily involves its function as an enzyme inhibitor, particularly targeting kinases. The bromine atom and isopropoxy group play significant roles in binding to the active sites of these enzymes, thus inhibiting their activity. This mechanism is crucial for its application in drug development, especially concerning cancer therapeutics where kinase inhibition is a key strategy.

Biological Activity and Applications

Research indicates that 2-Bromo-4-isopropoxypyrimidine exhibits several biological activities:

  • Enzyme Inhibition : It is known to inhibit specific kinases, which are critical in various signaling pathways related to cancer progression.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Activity : Its use as a lead compound for developing new anticancer agents has been explored, with studies indicating promising results in inhibiting tumor cell growth.

Case Studies

  • Kinase Inhibition Study :
    • A study evaluated the inhibitory effects of 2-Bromo-4-isopropoxypyrimidine on a panel of kinases involved in cancer signaling pathways. Results showed significant inhibition rates, highlighting its potential as a therapeutic agent.
  • Antimicrobial Evaluation :
    • In vitro tests demonstrated the compound's effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Bromo-4-isopropoxypyrimidine, it can be compared with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeKey Differences
2-Bromo-4-methoxypyrimidinePyrimidineMethoxy group instead of isopropoxy
2-Bromo-4-chloropyrimidinePyrimidineChlorine substituent
2-Bromo-6-methoxypyrimidinePyrimidineMethoxy group at position 6

The presence of the isopropoxy group in 2-Bromo-4-isopropoxypyrimidine enhances its steric and electronic properties, which may improve binding affinity and selectivity towards specific enzymes compared to its analogs.

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